molecular formula C19H16N2O2 B5877084 1-[4-(2-Methyl-6-phenylpyrimidin-4-yl)oxyphenyl]ethanone

1-[4-(2-Methyl-6-phenylpyrimidin-4-yl)oxyphenyl]ethanone

Cat. No.: B5877084
M. Wt: 304.3 g/mol
InChI Key: MUHMTNCCUPYOLH-UHFFFAOYSA-N
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Description

1-[4-(2-Methyl-6-phenylpyrimidin-4-yl)oxyphenyl]ethanone is an organic compound that belongs to the class of phenylpyrimidines. These compounds are characterized by a benzene ring linked to a pyrimidine ring through a carbon-carbon or carbon-nitrogen bond. The structure of this compound includes a pyrimidine ring substituted with a methyl and phenyl group, and an ethanone group attached to a phenyl ring.

Preparation Methods

The synthesis of 1-[4-(2-Methyl-6-phenylpyrimidin-4-yl)oxyphenyl]ethanone can be achieved through various synthetic routes. One common method involves the reaction of 2-methyl-6-phenylpyrimidin-4-ol with 4-bromoacetophenone in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-[4-(2-Methyl-6-phenylpyrimidin-4-yl)oxyphenyl]ethanone undergoes various chemical reactions, including:

    Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common reagents and conditions used in these reactions include polar solvents, catalysts, and controlled temperatures. Major products formed from these reactions include carboxylic acids, alcohols, and substituted phenyl derivatives.

Scientific Research Applications

1-[4-(2-Methyl-6-phenylpyrimidin-4-yl)oxyphenyl]ethanone has various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: It is used in the development of bioactive compounds and as a probe in biochemical assays.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[4-(2-Methyl-6-phenylpyrimidin-4-yl)oxyphenyl]ethanone involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-[4-(2-Methyl-6-phenylpyrimidin-4-yl)oxyphenyl]ethanone can be compared with other similar compounds, such as:

    4-Methyl-6-phenylpyrimidin-2-amine: A related compound with a similar pyrimidine structure but different functional groups.

    2-Arylidene-1-(4-methyl-6-phenyl-pyrimidin-2-yl)hydrazines: Compounds with similar pyrimidine scaffolds used in the synthesis of palladium complexes.

    1-(4-Bromophenyl)-2-[(2-methyl-6-phenylpyrimidin-4-yl)thio]ethanone: A compound with a similar core structure but different substituents.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-(2-methyl-6-phenylpyrimidin-4-yl)oxyphenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2/c1-13(22)15-8-10-17(11-9-15)23-19-12-18(20-14(2)21-19)16-6-4-3-5-7-16/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUHMTNCCUPYOLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC2=CC=C(C=C2)C(=O)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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